Cas no 1015846-17-9 ([3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine)

[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorophenyl group attached to a pyrazole core, with an aminomethyl substituent at the 4-position, offering versatility for further functionalization. The fluorine atom enhances metabolic stability and bioavailability, while the primary amine group provides a reactive handle for derivatization or conjugation. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined heterocyclic scaffold makes it suitable for structure-activity relationship studies in medicinal chemistry. The product is typically supplied as a high-purity solid, ensuring reproducibility in research applications.
[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine structure
1015846-17-9 structure
Product Name:[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
CAS No:1015846-17-9
MF:C10H10FN3
MW:191.204905033112
MDL:MFCD09802305
CID:867304
PubChem ID:24206112
Update Time:2026-04-29

[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine
    • [5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
    • [5-(4-fluorophenyl)pyrazol-4-yl]methylamine
    • 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine(SALTDATA: FREE)
    • 1H-Pyrazole-4-methanamine, 5-(4-fluorophenyl)- hydrochloride
    • Ambcb4004567
    • CTK3J9967
    • MolPort-005-306-792
    • MolPort-016-583-029
    • SBB018992
    • STK694445
    • 1H-Pyrazole-4-methanamine, 3-(4-fluorophenyl)-
    • 1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHANAMINE
    • [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
    • MDL: MFCD09802305
    • Inchi: InChI=1S/C10H10FN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14)
    • InChI Key: MPUSYMXANVWCCK-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)F)C2=NNC=C2CN

Computed Properties

  • Exact Mass: 191.08600
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 54.70000
  • LogP: 2.37480

[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine Pricemore >>

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abcr
AB215689-250 mg
1-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine; 95%
1015846-17-9
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€231.70 2023-07-20
abcr
AB215689-1 g
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P843520-100mg
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abcr
AB215689-250mg
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Chemenu
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[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1015846-17-9)[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
Order Number:A1020240
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:24
Price ($):221.0/394.0
Email:sales@amadischem.com

Additional information on [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine

Comprehensive Guide to [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine (CAS No. 1015846-17-9)

[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine (CAS No. 1015846-17-9) is a fluorinated pyrazole derivative with significant potential in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic amines, which are widely studied for their bioactive properties. The presence of a fluorophenyl group enhances its metabolic stability and binding affinity, making it a valuable scaffold in drug discovery.

The molecular structure of [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine features a pyrazole core substituted with a 4-fluorophenyl group at the 3-position and an aminomethyl group at the 4-position. This unique arrangement contributes to its versatility in forming hydrogen bonds and interacting with biological targets. Researchers are particularly interested in its potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator, given the increasing demand for targeted therapies in oncology and neurology.

In recent years, fluorinated compounds like [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine have gained attention due to their improved pharmacokinetic properties. Fluorination often enhances membrane permeability and reduces oxidative metabolism, which are critical factors in drug development. This aligns with current trends in medicinal chemistry, where fluorine-containing drugs account for a growing percentage of FDA-approved pharmaceuticals.

The synthesis of [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine typically involves multi-step organic reactions, including condensation and reduction processes. Its CAS number 1015846-17-9 serves as a unique identifier in chemical databases, facilitating research collaboration and patent applications. Analytical characterization techniques such as NMR spectroscopy and mass spectrometry confirm its purity and structural integrity.

Beyond pharmaceuticals, this compound shows promise in material science applications. Its aromatic and heterocyclic nature makes it a potential building block for organic electronic materials or coordination polymers. The fluorine atom's electronegativity could contribute to interesting electronic properties in such materials, a topic of growing interest in the development of next-generation semiconductors.

From a commercial perspective, [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine is available through specialty chemical suppliers serving the research community. Its price and availability fluctuate based on demand from academic and industrial laboratories working on drug discovery projects. The compound is typically supplied as a solid with specified purity levels, accompanied by comprehensive analytical data.

Safety considerations for handling [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this material. Researchers should consult the Safety Data Sheet (SDS) for specific handling and storage guidelines.

The future research directions for CAS 1015846-17-9 may include exploration of its structure-activity relationships in various biological systems, optimization of synthetic routes for scale-up production, and investigation of novel derivatives with enhanced properties. These studies could contribute to the development of new therapeutic agents addressing unmet medical needs.

For scientists searching information about fluorinated pyrazole derivatives or heterocyclic building blocks, [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine represents an interesting case study in modern medicinal chemistry. Its balanced combination of aromatic character, hydrogen bonding capability, and metabolic stability makes it a compelling subject for both basic research and applied pharmaceutical development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1015846-17-9)[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine
A1020240
Purity:99%/99%
Quantity:1g/5g
Price ($):221.0/394.0
Email